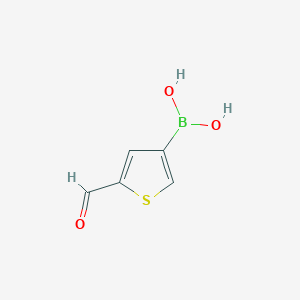
2-Formylthiophene-4-boronic acid
Vue d'ensemble
Description
Synthesis Analysis
2-Formylthiophene-4-boronic acid can be synthesized through different pathways, including the copper-facilitated Suzuki-Miyaura coupling which allows for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. This method enhances yields and purity by avoiding the acidic liberation step of boronic acid species, demonstrating the versatility and efficiency of using boronic acid intermediates in organic synthesis (Hergert et al., 2018).
Molecular Structure Analysis
The structure of 2-Formylthiophene-4-boronic acid and its derivatives is key to their reactivity and properties. For instance, the molecular structure of 2,3-difluoro-4-formylphenylboronic acid shows a formyl group coplanar with the benzene ring, indicating how substitutions on the boronic acid moiety can affect the overall molecular geometry and potentially the chemical reactivity (Kliś et al., 2007).
Chemical Reactions and Properties
Boronic acids, including 2-Formylthiophene-4-boronic acid, exhibit unique chemical properties, such as forming reversible covalent bonds with diols and other Lewis bases. This characteristic is exploited in various chemical sensors and in the synthesis of polymers and other materials. For example, main-chain polymeric Lewis acids containing boron groups embedded into a polythiophene backbone have been developed for fluorescent sensing properties, demonstrating the utility of boronic acid derivatives in creating functional materials (Sundararaman et al., 2005).
Physical Properties Analysis
The physical properties of 2-Formylthiophene-4-boronic acid derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. The high stability of boron-containing polymers, for instance, is achieved by placing bulky pendant groups on boron, preventing attack by nucleophiles and allowing for applications in harsh environments (Yin et al., 2016).
Chemical Properties Analysis
The chemical versatility of boronic acids is highlighted in their use as catalysts and building blocks for the construction of complex molecular architectures. Boronic acids can activate hydroxy functional groups to promote direct transformations into useful products under mild conditions, showcasing their potential in organic synthesis and material science (Hall, 2019).
Applications De Recherche Scientifique
Field
This application falls under the field of Organic Chemistry, specifically in carbon-carbon bond forming reactions .
Application
2-Formylthiophene-4-boronic acid can be used as a substrate in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method to form carbon-carbon bonds .
Method of Application
The Suzuki–Miyaura coupling reaction involves the use of a palladium catalyst and a base to couple boronic acids with organic halides . The specific procedures and parameters can vary depending on the reactants and the desired products.
Results or Outcomes
The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .
Sensing Applications
Field
This application is in the field of Analytical Chemistry, particularly in the development of sensors .
Application
Boronic acids, including 2-Formylthiophene-4-boronic acid, can interact with diols and strong Lewis bases, which leads to their utility in various sensing applications .
Method of Application
The sensing applications can be homogeneous assays or heterogeneous detection . The specific methods of application would depend on the type of sensor being developed and the target analyte.
Results or Outcomes
The key interaction of boronic acids with diols allows for their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
Synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one Derivatives
Field
This application is in the field of Medicinal Chemistry, particularly in the development of new therapeutic agents .
Application
2-Formylthiophene-4-boronic acid can be used as a starting material for the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives . These compounds have been studied as potential inhibitors of PARP-1, an enzyme involved in DNA repair and thus a target for cancer therapy .
Method of Application
The specific synthetic procedures would depend on the desired 4H-thieno[2,3-c]-isoquinolin-5-one derivative. Typically, the synthesis would involve several steps, including the formation of the thiophene ring, introduction of the isoquinoline moiety, and final functionalization .
Results or Outcomes
The synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives provides a new class of potential therapeutic agents. The effectiveness of these compounds as PARP-1 inhibitors would need to be evaluated in biological assays .
Intermediates in Organic Synthesis
Field
This application is in the field of Organic Chemistry, specifically in the synthesis of complex organic molecules .
Application
2-Formylthiophene-4-boronic acid can be used as an intermediate in the synthesis of various organic compounds . Its boronic acid group and formyl group provide two points of reactivity, allowing it to be incorporated into a wide range of structures .
Method of Application
The specific methods of application would depend on the target molecule. The boronic acid group can participate in various coupling reactions, while the formyl group can undergo transformations such as reduction, oxidation, or condensation .
Results or Outcomes
The use of 2-Formylthiophene-4-boronic acid as an intermediate expands the toolbox of organic chemists, enabling the synthesis of a wider range of complex organic molecules .
Palladium-Tedicyp Catalyzed Suzuki Coupling
Field
This application is in the field of Organic Chemistry, specifically in carbon-carbon bond forming reactions .
Application
2-Formylthiophene-4-boronic acid can be used as a substrate in the palladium-Tedicyp catalyzed Suzuki coupling reaction with different aryl bromides . This reaction is a type of palladium-catalyzed cross-coupling method to form carbon-carbon bonds .
Method of Application
The Suzuki–Miyaura coupling reaction involves the use of a palladium catalyst and a base to couple boronic acids with organic halides . The specific procedures and parameters can vary depending on the reactants and the desired products.
Results or Outcomes
The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .
Intermediates in Organic Synthesis
Field
This application is in the field of Organic Chemistry, specifically in the synthesis of complex organic molecules .
Application
2-Formylthiophene-4-boronic acid can be used as an intermediate in the synthesis of various organic compounds . Its boronic acid group and formyl group provide two points of reactivity, allowing it to be incorporated into a wide range of structures .
Method of Application
The specific methods of application would depend on the target molecule. The boronic acid group can participate in various coupling reactions, while the formyl group can undergo transformations such as reduction, oxidation, or condensation .
Results or Outcomes
The use of 2-Formylthiophene-4-boronic acid as an intermediate expands the toolbox of organic chemists, enabling the synthesis of a wider range of complex organic molecules .
Safety And Hazards
Orientations Futures
Boronic acids like “2-Formylthiophene-4-boronic acid” have a wide range of applications in organic synthesis . They are valuable building blocks and can be converted into a broad range of functional groups . Therefore, the future research directions could involve exploring more applications of “2-Formylthiophene-4-boronic acid” in organic synthesis.
Propriétés
IUPAC Name |
(5-formylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUFJAORCNFWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454556 | |
| Record name | 2-formylthiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylthiophene-4-boronic acid | |
CAS RN |
175592-59-3 | |
| Record name | 2-formylthiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formylthiophene-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



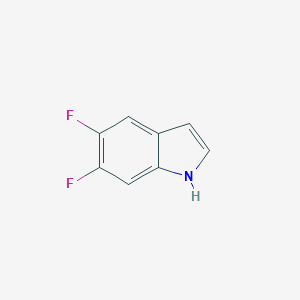
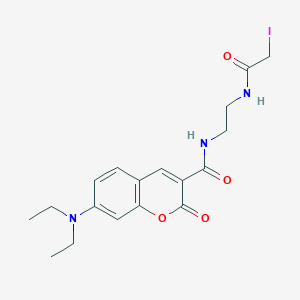
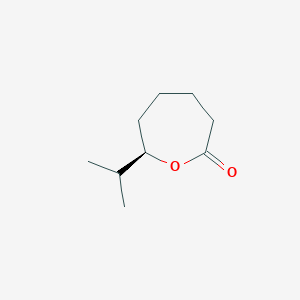
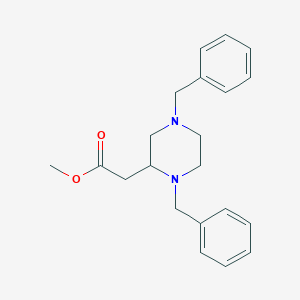
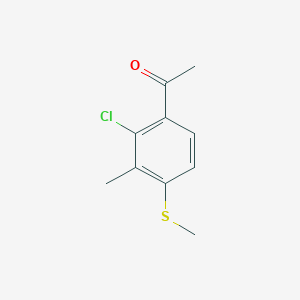
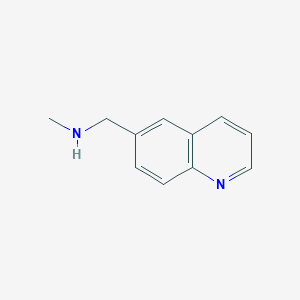
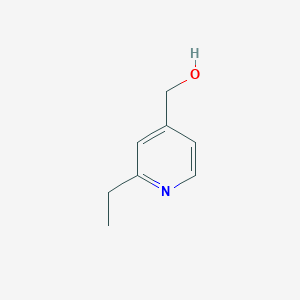




![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)

